

Introduction: Elucidating the Molecular Signature of a Key Synthetic Intermediate

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Compound of Interest

Compound Name: 4-Amino-6,8-dichloroquinoline

Cat. No.: B1340290

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In the landscape of medicinal chemistry and materials science, substituted quinolines are a cornerstone scaffold. **4-Amino-6,8-dichloroquinoline**, a synthetic organic compound, represents a critical building block for the development of novel therapeutic agents and functional materials.^[1] Its structural framework is analogous to well-known antimalarial drugs like chloroquine, suggesting its potential as a precursor for new pharmaceuticals.^{[1][2]} Accurate and unambiguous structural confirmation is paramount for any downstream application, from drug discovery pipelines to quality control in chemical synthesis.

This technical guide provides a comprehensive overview of the essential spectroscopic techniques used to characterize **4-Amino-6,8-dichloroquinoline**. As a senior application scientist, this document moves beyond mere data reporting. It delves into the causality behind the spectral features, offering field-proven insights into experimental design and data interpretation for researchers, scientists, and drug development professionals. We will explore the molecule's signature through Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), providing a robust, self-validating framework for its identification and analysis.

Molecular Identity and Critical Safety Protocols

Before commencing any analytical work, a thorough understanding of the compound's properties and safety requirements is essential.

Chemical Structure:

- Molecular Formula: C₉H₆Cl₂N₂
- Molecular Weight: 213.06 g/mol
- CAS Number: 929339-40-2

Precautions for Safe Handling and Storage

4-Amino-6,8-dichloroquinoline requires careful handling in a laboratory setting. The toxicological properties have not been exhaustively investigated, and caution is advised.

- Handling: Always handle the compound in a well-ventilated area, preferably within a chemical fume hood.[3] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat to avoid contact with skin and eyes.[3] Avoid the formation of dust and aerosols during handling.[3]
- Storage: Store the container tightly sealed in a dry, cool, and well-ventilated place.
- Disposal: Dispose of the material in accordance with local, state, and federal regulations for chemical waste.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Framework

NMR spectroscopy is the most powerful technique for the unambiguous elucidation of the molecular structure of organic compounds. It provides detailed information about the chemical environment of individual hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Spectroscopy

Proton NMR reveals the number of different types of protons in a molecule, their electronic environment, and their connectivity to neighboring protons.

- Sample Preparation: Accurately weigh ~5-10 mg of **4-Amino-6,8-dichloroquinoline**.
- Solvent Selection: Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for its ability to

dissolve a wide range of compounds and for observing exchangeable protons like those on an amine group.

- Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
- Data Acquisition: Record the spectrum at room temperature. Key parameters include a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio, a spectral width covering the expected range of proton signals (e.g., 0-12 ppm), and a relaxation delay of 1-2 seconds.
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at 2.50 ppm).

The structure of **4-Amino-6,8-dichloroquinoline** predicts several distinct signals in the ^1H NMR spectrum. Aromatic protons are typically observed in the δ 6-9 ppm range.[4]

- Aromatic Protons (H2, H3, H5, H7): The quinoline ring system is electron-deficient, causing its protons to be "deshielded" and appear at a lower field (higher ppm).
 - The protons on the pyridine ring (H2, H3) will have distinct chemical shifts. H2 is adjacent to the nitrogen atom and is expected to be the most downfield.
 - The protons on the benzene ring (H5, H7) will also be in the aromatic region. Their exact positions are influenced by the electron-withdrawing chlorine atoms and the electron-donating amino group.
- Amine Protons ($-\text{NH}_2$): The two protons on the amino group are exchangeable and typically appear as a broad singlet. Its chemical shift can vary depending on the solvent, concentration, and temperature, but is often seen around 5.0-6.0 ppm.[1]

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Rationale
H-2	~8.3 - 8.6	Doublet	~5-6	Adjacent to ring nitrogen, highly deshielded.
H-3	~6.5 - 6.8	Doublet	~5-6	Coupled to H-2, shielded by the amino group.
H-5	~7.8 - 8.1	Doublet	~2	Meta-coupled to H-7, deshielded by quinoline ring.
H-7	~7.5 - 7.7	Doublet	~2	Meta-coupled to H-5, influenced by adjacent Cl.
-NH ₂	~5.0 - 6.0	Broad Singlet	N/A	Exchangeable protons; chemical shift is variable.

¹³C NMR Spectroscopy

Carbon NMR provides information on the number of non-equivalent carbon atoms and their chemical environments.

- **Sample Preparation:** Use the same sample prepared for ¹H NMR. A higher concentration (~20-50 mg) may be required for faster acquisition due to the lower natural abundance of the ¹³C isotope.
- **Instrument Setup:** Acquire the spectrum on the same NMR spectrometer.
- **Data Acquisition:** Use a standard proton-decoupled pulse sequence to obtain a spectrum where each unique carbon appears as a singlet. A larger number of scans is typically required compared to ¹H NMR.

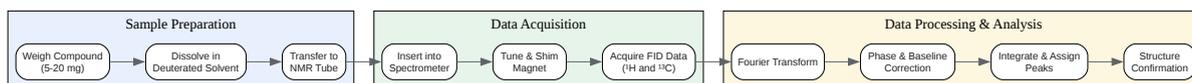
- Data Processing: Process the FID similarly to the ^1H NMR spectrum. Calibrate the chemical shift scale to the deuterated solvent signal (e.g., DMSO- d_6 at 39.52 ppm).

The structure has 9 carbon atoms, and due to molecular asymmetry, 9 distinct signals are expected.

- Aromatic Carbons: These appear in the δ 110-160 ppm range.^[5]
 - C4 (bearing $-\text{NH}_2$): This carbon is significantly shifted downfield (e.g., 150-160 ppm) due to the direct attachment of the electronegative nitrogen atom.^[1]
 - C6 & C8 (bearing $-\text{Cl}$): Carbons directly bonded to chlorine atoms experience a downfield shift due to the inductive effect of the halogen.
 - Quaternary Carbons (C4a, C8a): These carbons, which do not have attached protons, often show weaker signals. Their chemical shifts are determined by their position within the fused ring system.

Carbon Assignment	Predicted Chemical Shift (δ , ppm)	Rationale
C-2	~150 - 152	Adjacent to ring nitrogen.
C-3	~98 - 102	Shielded by the amino group.
C-4	~152 - 155	Attached to the electronegative amino group.
C-4a	~148 - 150	Quaternary carbon at the ring junction.
C-5	~125 - 128	Aromatic CH.
C-6	~130 - 134	Attached to an electronegative chlorine atom.
C-7	~122 - 125	Aromatic CH.
C-8	~135 - 138	Attached to an electronegative chlorine atom.
C-8a	~145 - 148	Quaternary carbon at the ring junction.

NMR Experimental Workflow



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Caption: General workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy measures the vibrations of bonds within a molecule. It is an excellent tool for quickly identifying the presence of key functional groups.

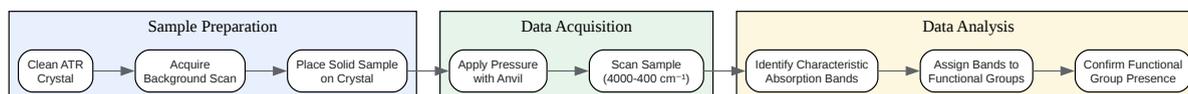
- **Instrument Preparation:** Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.
- **Sample Application:** Place a small amount of the solid **4-Amino-6,8-dichloroquinoline** powder directly onto the ATR crystal.
- **Data Acquisition:** Apply pressure using the anvil to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 to 32 scans over a range of 4000–400 cm^{-1} .
- **Data Analysis:** The resulting spectrum of % Transmittance vs. Wavenumber (cm^{-1}) is analyzed for characteristic absorption bands.

The IR spectrum will be dominated by vibrations from the amine and aromatic functionalities.

- **N-H Stretching:** The primary amine ($-\text{NH}_2$) group is expected to show two distinct, sharp to medium bands in the 3500-3300 cm^{-1} region, corresponding to the asymmetric and symmetric stretching vibrations.[6]
- **C-H Aromatic Stretching:** A weak absorption band is expected just above 3000 cm^{-1} (~3100-3000 cm^{-1}).[7]
- **C=C and C=N Aromatic Ring Stretching:** The quinoline ring will produce several sharp, medium-intensity bands in the 1650-1450 cm^{-1} region.[8]
- **N-H Bending:** The scissoring vibration of the primary amine typically appears in the 1650-1580 cm^{-1} region.
- **C-Cl Stretching:** Carbon-chlorine stretching vibrations are found in the fingerprint region, typically between 800 and 600 cm^{-1} .

Wavenumber (cm ⁻¹)	Intensity	Vibrational Assignment	Rationale
~3450 & ~3350	Medium, Sharp	N-H Asymmetric & Symmetric Stretch	Characteristic of a primary amine group.
~3050	Weak	Aromatic C-H Stretch	sp ² C-H bond vibration.
~1620, 1580, 1500	Medium-Strong	Aromatic C=C and C=N Stretch	Vibrations of the quinoline ring system.
~1600	Medium	N-H Bend (Scissoring)	Deformation vibration of the primary amine.
~800 - 600	Medium-Strong	C-Cl Stretch	Stretching vibrations of the two C-Cl bonds.

IR Spectroscopy Experimental Workflow



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Caption: Workflow for functional group analysis using ATR-IR.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

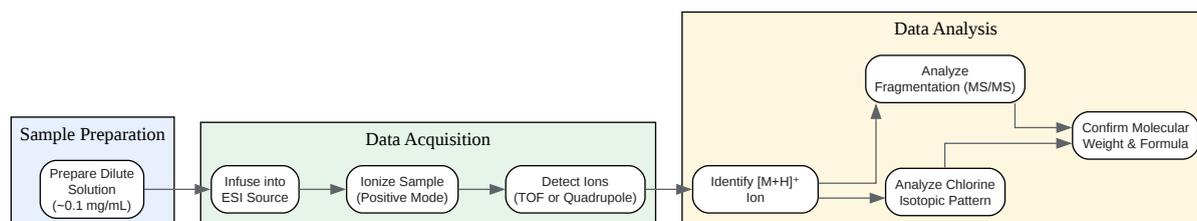
Mass spectrometry provides the exact molecular weight of a compound and offers clues to its structure based on how it fragments.

- **Sample Preparation:** Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

- **Instrument Setup:** Use an Electrospray Ionization (ESI) source coupled to a mass analyzer (e.g., Time-of-Flight (TOF) or Quadrupole). ESI is a "soft" ionization technique that typically keeps the molecule intact.
- **Data Acquisition:** Infuse the sample solution into the ESI source. Acquire the spectrum in positive ion mode, as the amino and quinoline nitrogen atoms are readily protonated.
- **Data Analysis:** Analyze the spectrum for the protonated molecular ion $[M+H]^+$. If using a high-resolution mass spectrometer (HRMS), the exact mass can be used to confirm the molecular formula. Tandem MS (MS/MS) can be used to induce and analyze fragmentation patterns.
- **Molecular Ion Peak $[M+H]^+$:** The molecular weight is 213.06. In positive ESI mode, the primary ion observed will be the protonated molecule $[M+H]^+$ at a mass-to-charge ratio (m/z) of approximately 214.
- **Isotopic Pattern:** A crucial feature will be the isotopic signature of the two chlorine atoms. Chlorine has two major isotopes: ^{35}Cl (~75.8%) and ^{37}Cl (~24.2%).
 - The $[M+H]^+$ peak at m/z 214 will correspond to the molecule containing two ^{35}Cl atoms.
 - The $[M+2+H]^+$ peak at m/z 216 will correspond to the molecule containing one ^{35}Cl and one ^{37}Cl . Its intensity will be roughly 65% of the $[M+H]^+$ peak.
 - The $[M+4+H]^+$ peak at m/z 218 will correspond to the molecule containing two ^{37}Cl atoms. Its intensity will be roughly 10% of the $[M+H]^+$ peak. This characteristic 100:65:10 intensity ratio is a definitive indicator of a dichloro-substituted compound.
- **Fragmentation Pattern:** While ESI is a soft technique, some fragmentation can occur. In tandem MS/MS experiments, common fragmentation pathways for chloroquinolines involve the loss of HCl or a chlorine radical.^{[1][9][10]} For example, a fragment corresponding to the loss of HCl ($[M+H - \text{HCl}]^+$) might be observed at m/z 178.

m/z (Mass/Charge)	Relative Intensity (Approx.)	Assignment	Rationale
214	100%	[M+H] ⁺ (C ₉ H ₇ ³⁵ Cl ₂ N ₂ ⁺)	Protonated molecule with two ³⁵ Cl isotopes.
216	65%	[M+2+H] ⁺	Protonated molecule with one ³⁵ Cl and one ³⁷ Cl.
218	10%	[M+4+H] ⁺	Protonated molecule with two ³⁷ Cl isotopes.
178	Variable	[M+H - HCl] ⁺	Fragmentation via loss of hydrogen chloride.

Mass Spectrometry Experimental Workflow



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Caption: ESI-MS workflow for molecular weight and formula confirmation.

Conclusion: A Triad of Spectroscopic Validation

The comprehensive characterization of **4-Amino-6,8-dichloroquinoline** is achieved through the synergistic application of NMR, IR, and MS. ¹H and ¹³C NMR spectroscopy provide an

exhaustive map of the carbon-hydrogen framework, confirming the precise arrangement of substituents on the quinoline core. IR spectroscopy offers rapid and definitive confirmation of the essential amine and aromatic functional groups. Finally, high-resolution mass spectrometry validates the elemental composition through exact mass measurement and the characteristic isotopic pattern of the two chlorine atoms. Together, these techniques form a self-validating analytical triad, ensuring the structural integrity and purity of this valuable chemical intermediate for its advanced applications in scientific research and development.

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